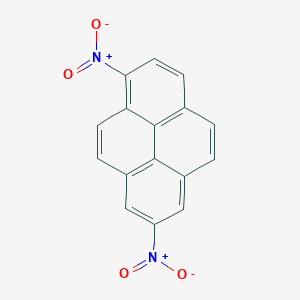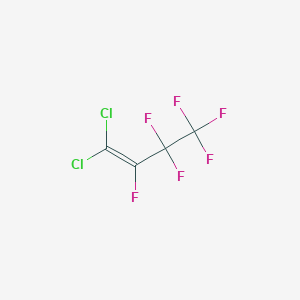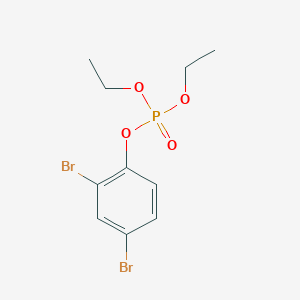
2,4-Dibromophenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromophenyl diethyl phosphate is an organophosphorus compound characterized by the presence of two bromine atoms on the phenyl ring and two ethyl groups attached to the phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl diethyl phosphate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The purification steps may include distillation and recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromophenyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the phosphate ester bond.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Hydrolysis Products: 2,4-Dibromophenol and diethyl phosphate are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
2,4-Dibromophenyl diethyl phosphate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dibromophenyl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
2,4-Dibromophenol: Shares the same phenyl ring with two bromine atoms but lacks the phosphate group.
Diethyl Phosphate: Contains the phosphate group with two ethyl groups but lacks the phenyl ring and bromine atoms.
Uniqueness: 2,4-Dibromophenyl diethyl phosphate is unique due to the combination of the brominated phenyl ring and the diethyl phosphate group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
112084-48-7 |
|---|---|
Fórmula molecular |
C10H13Br2O4P |
Peso molecular |
387.99 g/mol |
Nombre IUPAC |
(2,4-dibromophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H13Br2O4P/c1-3-14-17(13,15-4-2)16-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
MDWUUIKKUILLRM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


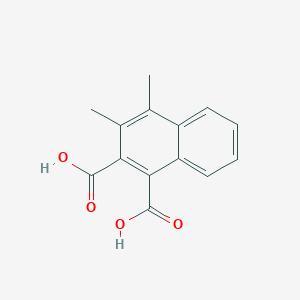

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
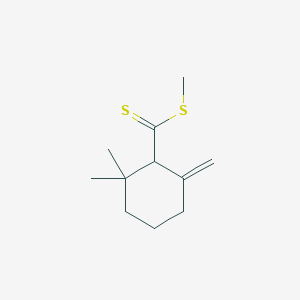
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
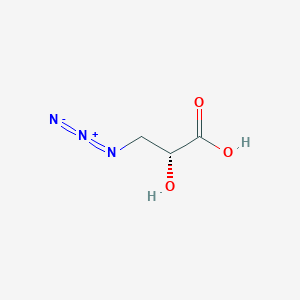

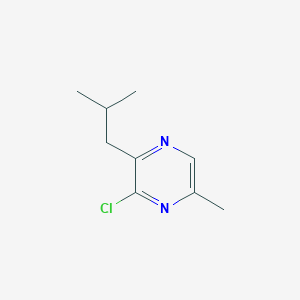
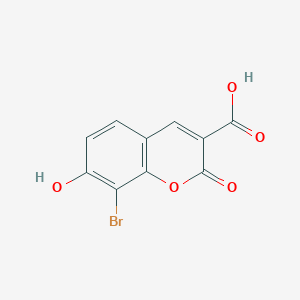
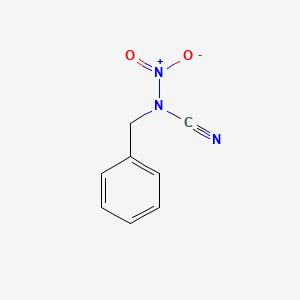
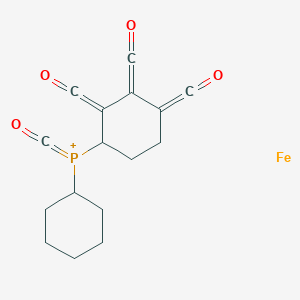
-lambda~5~-arsane](/img/structure/B14307048.png)
